molecular formula C14H20N6O2S B2786121 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049386-92-6

1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2786121
CAS No.: 1049386-92-6
M. Wt: 336.41
InChI Key: YFPNSWBPXJTHTP-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a tetrazole moiety

Preparation Methods

The synthesis of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The methylsulfonyl group is introduced through sulfonation reactions, while the tetrazole moiety is synthesized via cycloaddition reactions involving azides and nitriles. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(Methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, leading to the formation of amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The tetrazole moiety can bind to enzyme active sites, inhibiting their activity, while the piperazine ring can interact with receptors, modulating their function. These interactions lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar compounds to 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine include other piperazine derivatives and tetrazole-containing molecules. Compared to these compounds, this compound is unique due to the presence of both the methylsulfonyl and tetrazole groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 1-(methylsulfonyl)-4-phenylpiperazine
  • 1-(p-tolyl)-1H-tetrazole
  • 4-(methylsulfonyl)piperazine

Properties

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-12-3-5-13(6-4-12)20-14(15-16-17-20)11-18-7-9-19(10-8-18)23(2,21)22/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPNSWBPXJTHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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